molecular formula C11H11BrO2 B1451539 5-Bromo-1,1-(ethylenedioxo)-indane CAS No. 760995-51-5

5-Bromo-1,1-(ethylenedioxo)-indane

Cat. No. B1451539
M. Wt: 255.11 g/mol
InChI Key: IHTGQIOPLISLSH-UHFFFAOYSA-N
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Description

5-Bromo-1,1-(ethylenedioxo)-indane is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It belongs to the class of indane derivatives and contains a bromine atom and an ethylenedioxo group.

Scientific Research Applications

Application Summary

Isatin is a privileged framework in the drug development and drug design area . Trisindoline, an isatin derivative, acts as a lead compound for the development of α-glucosidase inhibitors . The presence of the bromo group at C5 position of isatin and halogens at the ortho-position of N-benzyl of indole have been reported to be pivotal for the inhibitory activity of α-glucosidase .

Method of Application

The synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one (1) is achieved by indole N-benzylation and electrophilic addition . The reaction of indole and 2-chlorobenzyl bromide in DMF affords 2-chlorobenzyl indole . The subsequent reaction of this product with 5-bromoisatin in THF in the presence of sulfuric acid yields the title compound .

Results or Outcomes

The synthesis of compound 1 was successful and it was obtained in 75% yield . The spectroscopic methods (FTIR, HRMS-ESI, 1H and 13C NMR) were utilized for structure identification of all compounds .

  • 5’-Bromo-1,1’:3’,1’'-terphenyl : This compound is a type of terphenyl, which are polycyclic aromatic hydrocarbons. They are used in a variety of applications, including as heat transfer fluids, as components in liquid crystals, and in certain types of organic light-emitting diodes (OLEDs).

  • 5-Bromo-1,3-cyclohexadiene : This compound is a type of cyclohexadiene, which are used in organic synthesis. They can undergo Diels-Alder reactions, which are used to form six-membered rings, a common motif in organic compounds.

  • 5-Bromo-1,3-dihydro-2H-inden-2-one : This compound is a type of indenone, which are used in the synthesis of various pharmaceuticals and organic materials.

  • 5’-Bromo-1,1’:3’,1’'-terphenyl : This compound is a type of terphenyl, which are polycyclic aromatic hydrocarbons. They are used in a variety of applications, including as heat transfer fluids, as components in liquid crystals, and in certain types of organic light-emitting diodes (OLEDs).

  • 5-Bromo-1,3-cyclohexadiene : This compound is a type of cyclohexadiene, which are used in organic synthesis. They can undergo Diels-Alder reactions, which are used to form six-membered rings, a common motif in organic compounds.

  • 5-Bromo-1,3-dihydro-2H-inden-2-one : This compound is a type of indenone, which are used in the synthesis of various pharmaceuticals and organic materials.

Future Directions

: Santa Cruz Biotechnology : ChemSpider : PubChem

properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGQIOPLISLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669790
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1-(ethylenedioxo)-indane

CAS RN

760995-51-5
Record name 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-indanone (13.0 g, 61.8 mmol), p-toluenesulfonic acid (23 mg, 0.12 mmol) and ethylene glycol (27.6 mL, 494.6 mmol) in benzene (140 mL) was refluxed for about 24 hours, using a Dean-Stark trap to remove water. The mixture was cooled, poured into excess 5% aqueous sodium bicarbonate and was extracted with toluene. The combined organic extracts were washed with brine, dried with MgSO4, filtered, and evaporated in vacuum. The residue was purified by flash column chromatography using dichloromethane as the mobile phase to give the above intermediate. MS (DCI/NH3): m/z 254, 256 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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